N-Methyl-3-sulfo-L-alaninamide
Description
Structure
3D Structure
Properties
CAS No. |
648881-38-3 |
|---|---|
Molecular Formula |
C4H10N2O4S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(methylamino)-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C4H10N2O4S/c1-6-4(7)3(5)2-11(8,9)10/h3H,2,5H2,1H3,(H,6,7)(H,8,9,10)/t3-/m0/s1 |
InChI Key |
ZDMVFPBSGNAFCV-VKHMYHEASA-N |
Isomeric SMILES |
CNC(=O)[C@H](CS(=O)(=O)O)N |
Canonical SMILES |
CNC(=O)C(CS(=O)(=O)O)N |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of N Methyl 3 Sulfo L Alaninamide
Precursor Synthesis and Stereochemical Control of Sulfo-L-alaninamide Scaffolds
The foundational step in the synthesis of N-Methyl-3-sulfo-L-alaninamide is the creation of the sulfo-L-alaninamide backbone. This involves the introduction of a sulfonic acid group onto an alanine (B10760859) framework while maintaining the biologically relevant L-configuration at the alpha-carbon.
Methods for Selective Sulfonation of Alanine Derivatives
The introduction of a sulfo group at the 3-position of an alanine derivative is a key challenge. A primary and effective method for the synthesis of 3-sulfo-L-alanine, also known as L-cysteic acid, involves the strong oxidation of L-cysteine. In this reaction, the thiol group of cysteine is oxidized to a sulfonic acid. acs.org This transformation provides a direct route to the desired sulfonated precursor.
Alternatively, the synthesis of sulfonamides from amino acids is a well-established field of research. researchgate.net This approach typically involves the reaction of an amine with a sulfonyl chloride. researchgate.net While not a direct sulfonation of the alanine backbone, the versatility of amino acids as starting materials in sulfonamide synthesis highlights their importance in constructing molecules with sulfo-functional groups. researchgate.net
Enantioselective Synthesis of L-Alanine Precursors
Maintaining the L-stereochemistry is crucial for the biological relevance of many amino acid derivatives. Several methods exist for the enantioselective synthesis of L-alanine and its precursors. One common industrial method involves the enzymatic resolution of a racemic mixture of alanine. Biocatalytic methods are also employed for the efficient production of L-alanine. nih.gov Additionally, asymmetric synthesis routes, which use chiral catalysts or auxiliaries to direct the formation of the desired enantiomer, are widely utilized in modern organic chemistry to produce enantiomerically pure amino acids. nih.gov
N-Methylation Strategies for Alaninamide Moieties
Once the sulfo-L-alaninamide scaffold is in place, the next critical step is the selective methylation of the amide nitrogen. This modification can significantly impact the molecule's conformational properties and biological activity.
Regioselective N-Methylation Techniques
Achieving regioselective N-methylation of an alaninamide moiety requires careful consideration of protecting groups and reaction conditions to avoid methylation at other nucleophilic sites, such as the sulfonamide nitrogen if present. One established method involves the use of an o-nitrobenzenesulfonyl (o-NBS) protecting group on the primary amine. researchgate.net This protecting group activates the amine for methylation and can be subsequently removed under mild conditions. researchgate.net The use of solid-phase synthesis techniques can also facilitate regioselective N-methylation by anchoring the molecule to a resin, allowing for controlled, stepwise modifications. nih.gov
Biocatalytic approaches using N-methyltransferases could also offer a high degree of regioselectivity, although this would require the identification or engineering of an enzyme specific for the sulfo-L-alaninamide substrate. jst.go.jp
Evaluation of N-Methylation Reagents and Reaction Conditions
A variety of reagents and conditions can be employed for N-methylation, each with its own advantages and disadvantages. A review of methylation reagents highlights the diversity of available methods, from traditional alkylating agents to more modern, milder alternatives. researchgate.netnih.gov
Common N-Methylation Reagents and Conditions:
| Reagent | Conditions | Advantages | Disadvantages |
| Methyl Iodide (MeI) | Basic conditions (e.g., NaH) | High reactivity | Toxicity, potential for over-methylation |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Basic conditions | Cost-effective | High toxicity |
| Formaldehyde/Reducing Agent (e.g., NaBH₃CN, HCOOH) | Reductive amination | Milder conditions | Can lead to dimethylation |
| Trimethylsilyldiazomethane (TMSCHN₂) | Neutral conditions | High yield for N-nosyl amino esters | Hazardous reagent |
| Mitsunobu Reaction (DEAD, PPh₃, MeOH) | Neutral conditions | Racemization-free for N-sulfonylamino acids | Stoichiometric byproducts |
The choice of reagent and conditions will depend on the specific substrate and the presence of other functional groups. For a complex molecule like sulfo-L-alaninamide, a mild and highly selective method would be preferable to minimize side reactions and preserve the stereochemical integrity of the molecule.
Incorporation of this compound into Complex Molecular Architectures
The unique trifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules, particularly peptides. The incorporation of N-methylated amino acids into peptide chains is a known strategy to enhance proteolytic stability and modulate conformation. nih.govresearchgate.net
Solid-phase peptide synthesis (SPPS) is a powerful technique for the stepwise assembly of peptides and is well-suited for incorporating modified amino acids like this compound. nih.gov The synthesis of N-methyl-rich peptides on a solid support has been successfully demonstrated, although challenges such as difficult coupling steps and potential side reactions during cleavage from the resin need to be addressed. nih.gov The use of specialized coupling reagents and optimized protocols is often necessary to efficiently incorporate sterically hindered N-methylated amino acids. nih.gov
The sulfonic acid group adds another layer of functionality, allowing for further derivatization or providing a site for ionic interactions, which could be exploited in the design of novel bioactive peptides or functional materials.
Peptide Coupling Methodologies Utilizing this compound
The incorporation of N-methylated amino acids such as this compound into peptide chains is a chemically challenging task. The secondary amine of N-methylated residues is a weaker nucleophile and is more sterically hindered than a primary amine, which significantly slows the rate of amide bond formation. Consequently, standard peptide coupling conditions are often inefficient, leading to low yields and incomplete reactions. To overcome these hurdles, highly potent coupling reagents are required. peptide.com
Uronium/aminium salt-based reagents are particularly effective for this purpose. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used. researchgate.netomizzur.com These reagents react with the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the N-methyl amine. The addition of a base, typically a hindered base like N,N-diisopropylethylamine (DIPEA), is crucial to activate the carboxylic acid and neutralize the resulting salts. peptide.com
Phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) also demonstrate high efficiency in coupling sterically hindered N-methyl amino acids. bachem.compeptide.com These reagents generate reactive acylphosphonium esters that facilitate amide bond formation. PyAOP is often favored as it can accelerate coupling speeds and reduce the risk of racemization. peptide.com Another effective reagent for difficult couplings is BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride), which has been successfully used in the synthesis of peptides rich in N-methyl amino acids. omizzur.com
Monitoring the completion of these coupling reactions is also non-trivial, as the commonly used ninhydrin test gives a false negative with the secondary amine of N-methylated residues. Alternative tests, such as the bromophenol blue test, are therefore employed to confirm the absence of free amine groups. peptide.com
| Coupling Reagent Class | Example Reagent | Activating Additive (Optional) | Common Base | Key Advantage for N-Methyl Amino Acids |
|---|---|---|---|---|
| Uronium/Aminium Salts | HATU, HBTU | HOAt, HOBt | DIPEA, 2,4,6-Collidine | Forms highly reactive activated esters, fast reaction rates. researchgate.netbachem.com |
| Phosphonium Salts | PyBOP, PyAOP | None required | DIPEA | Highly effective for sterically hindered couplings with reduced racemization. peptide.com |
| Phosphinic Chloride | BOP-Cl | None required | DIPEA | Efficiently promotes formation of sterically hindered amide bonds. omizzur.com |
Linker Chemistry for Bioconjugation (e.g., DOTA-Conjugates, Antibody-Drug Conjugates)
For example, a linker could be constructed where the carboxylic acid end of N-Methyl-3-sulfo-L-alanine (the precursor to the alaninamide) is attached to one part of the conjugate (e.g., the payload), while its N-methyl amine is coupled to another component. The resulting conjugate benefits from the pendant sulfonate group, which enhances its solubility and improves its pharmacological profile. This approach has been successfully demonstrated with linkers containing sulfonate groups, which enable the conjugation of hydrophobic drugs at a higher drug-to-antibody ratio (DAR) without causing aggregation. nih.govresearchgate.net
| Linker Component | Function | Relevance of this compound |
|---|---|---|
| Spacer | Connects the payload to the antibody and influences properties like solubility. | Can be used as a core component of the spacer to impart high hydrophilicity due to the sulfonate group. researchgate.net |
| Cleavable Moiety | Releases the payload inside the target cell (e.g., hydrazones, disulfides). | The alaninamide backbone can be attached to a cleavable group to create a water-soluble, cleavable linker. |
| Attachment Group | Covalently binds to the antibody (e.g., maleimide for cysteine conjugation). | A linker containing this building block would be synthesized to terminate in a reactive group for antibody attachment. |
Synthesis of Novel Derivatives and Analogs with Modified Sulfo- or Amide Groups
The chemical structure of this compound allows for targeted modifications at both the sulfonate and amide functionalities to generate novel derivatives and analogs for structure-activity relationship (SAR) studies.
Modification of the Sulfo Group to Sulfonamides:
The sulfonic acid group can be converted into a diverse range of sulfonamides. This transformation typically involves a two-step process. First, the sulfonic acid is activated by converting it into a sulfonyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) after protecting the amine group. The resulting highly reactive sulfonyl chloride is then reacted with a primary or secondary amine to yield the corresponding sulfonamide derivative. nih.govpjsir.org This synthetic route allows for the introduction of various R-groups at the sulfonamide nitrogen, enabling fine-tuning of properties such as polarity, hydrogen bonding capacity, and biological activity. This approach is analogous to the synthesis of cysteic acid S-amides. researchgate.net
Modification of the Amide Group:
The primary amide group at the C-terminus can also be modified to generate a library of analogs. Starting with the corresponding carboxylic acid precursor, N-Methyl-3-sulfo-L-alanine, standard peptide coupling methods can be used to form secondary or tertiary amides. acs.org By reacting the carboxylic acid with a diverse selection of primary and secondary amines in the presence of a coupling reagent like CDI (N,N'-Carbonyldiimidazole) or EDC (N'-(3-Dimethylaminopropyl)-N-ethylcarbodiimide), a wide array of N-substituted derivatives can be synthesized. acs.org This allows for exploration of the chemical space around the C-terminus, which can be crucial for modulating interactions with biological targets.
| Modification Site | Target Functional Group | Key Synthetic Step | Potential for Diversity |
|---|---|---|---|
| Side Chain | Sulfonamide (R-SO₂-NR'R'') | Reaction of sulfonyl chloride with an amine. nih.gov | High; diverse amines can be used to vary R' and R''. |
| C-Terminus | Secondary/Tertiary Amide (R-CO-NR'R'') | Coupling of the precursor carboxylic acid with an amine. acs.org | High; diverse amines can be used to vary R' and R''. |
Purification and Isolation Techniques for Synthetic this compound and its Conjugates
The purification of this compound and its derivatives, as well as their larger bioconjugates, requires chromatographic techniques capable of handling highly polar molecules and complex biological mixtures.
For the small molecule itself and its direct synthetic derivatives, the standard method of choice is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comresearchgate.net In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. hplc.eu Due to the high polarity imparted by the sulfonic acid group, this compound has low retention on standard RP-HPLC columns. Elution is typically performed using a gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. The TFA acts as an ion-pairing agent, neutralizing the charge on the sulfonate group and improving peak shape and retention. bachem.com
The purification of bioconjugates, such as ADCs, is a more complex, multi-step process designed to remove impurities like unconjugated antibody, excess drug-linker, and aggregates. nih.govresearchgate.net
Initial Cleanup: Following the conjugation reaction, techniques like diafiltration or size-exclusion chromatography (SEC) are often used for initial buffer exchange and removal of excess small-molecule reagents. thermofisher.comgoogle.com
High-Resolution Chromatography: To separate the desired ADC from unconjugated antibody and species with different drug-to-antibody ratios (DARs), higher-resolution methods are employed.
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species based on the number of conjugated hydrophobic payloads. Proteins are loaded onto the column in a high-salt buffer and eluted with a decreasing salt gradient. ADCs with higher DARs are more hydrophobic and elute later.
Mixed-Mode Chromatography: This approach combines multiple separation principles (e.g., IEX and HIC) to achieve enhanced selectivity for complex mixtures like ADCs.
| Technique | Principle of Separation | Primary Application in this Context |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification of the parent compound and its small-molecule derivatives. bachem.com |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of aggregates and excess small-molecule reagents from bioconjugates. thermofisher.com |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (under non-denaturing conditions) | Separation of ADC species with different drug-to-antibody ratios (DARs). |
| Ion-Exchange Chromatography (IEX) | Net Charge | Removal of unconjugated antibody and separation of charged isoforms. researchgate.net |
Structural and Conformational Analysis of N Methyl 3 Sulfo L Alaninamide in Molecular Systems
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise chemical structure and bonding arrangement of molecules like N-Methyl-3-sulfo-L-alaninamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing atomic-level structural information. nih.govfrontiersin.org For this compound, key insights would be gained from ¹H and ¹³C NMR spectra. The N-methyl group would introduce a characteristic signal in the ¹H NMR spectrum, typically a singlet or a doublet depending on the solvent and temperature, integrating to three protons. The chemical shift of this group would be sensitive to the local electronic environment and the cis/trans conformation of the amide bond. The protons on the α- and β-carbons of the alaninamide backbone would exhibit chemical shifts influenced by the electron-withdrawing effects of the adjacent amide and sulfo groups.
Two-dimensional NMR techniques, such as COSY and HSQC, would be essential to assign proton and carbon signals unambiguously. The observation of Nuclear Overhauser Effects (NOEs) in a NOESY or ROESY experiment would be particularly crucial for determining the preferred conformation around the N-methylated amide bond.
Hypothetical ¹H NMR Data for this compound (in D₂O)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Hα | 4.10-4.25 | dd | 8.5, 4.5 |
| Hβ | 3.30-3.55 | m | - |
Note: The presence of two signals for the N-methyl group would indicate slow exchange between cis and trans conformers on the NMR timescale.
Mass Spectrometry (MS) would be used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₄H₁₀N₂O₄S. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) would be employed to probe the structure through fragmentation analysis. nih.govnih.gov Common fragmentation pathways for N-methyl amino acids include the loss of water and carbon monoxide, leading to the formation of a characteristic immonium ion. nih.gov The sulfo group would likely lead to characteristic fragmentation patterns, including the loss of SO₃.
Expected Fragmentation Ions in ESI-MS/MS of [M+H]⁺ of this compound
| m/z (amu) | Ion Identity |
|---|---|
| 183.04 | [M+H]⁺ |
| 165.03 | [M+H - H₂O]⁺ |
| 137.03 | [M+H - H₂O - CO]⁺ |
| 102.06 | [M+H - SO₃]⁺ |
Crystallographic Studies of this compound-Containing Molecules
Although no crystal structures of this compound itself have been reported, X-ray crystallography of similar small molecules and peptides provides a strong basis for predicting its solid-state conformation and intermolecular interactions. nih.govscilit.com In a crystalline state, the molecule would adopt a specific low-energy conformation. The geometry of the amide bond, specifically the degree of planarity and the cis/trans arrangement, would be a key feature. nih.gov
The highly polar sulfo group would be expected to dominate the crystal packing through the formation of strong hydrogen bonds with neighboring molecules. The sulfonate oxygens are excellent hydrogen bond acceptors, while the amide N-H (if present in a non-methylated analogue) and any co-crystallized water or solvent molecules would act as hydrogen bond donors. The N-methyl group, being unable to act as a hydrogen bond donor, would influence the local packing arrangement. mdpi.com Intermolecular interactions would likely create a dense, hydrogen-bonded network, leading to a stable crystal lattice. researcher.life
Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.5 |
| b (Å) | 13.5 |
| c (Å) | 24.0 |
Analysis of Conformational Preferences and Dynamics within Peptide Chains or Conjugates
When incorporated into a larger molecule, such as a peptide chain, the conformational preferences of the this compound residue would be significantly influenced by its local environment. The N-methylation of a peptide backbone is known to have profound effects on its conformation. nih.govmdpi.com One of the most significant consequences is the destabilization of ordered secondary structures like α-helices and β-sheets, due to the removal of a hydrogen bond donor (the amide proton). mdpi.com
The dynamics of the residue would also be altered. The increased steric bulk of the N-methyl group can restrict the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, limiting the accessible conformational space shown on a Ramachandran plot. researchgate.net
Impact of Sulfo and N-Methyl Groups on Local and Global Conformation
The combination of the sulfo and N-methyl groups would have distinct and synergistic effects on the conformation of any molecule containing this residue.
Impact of the N-Methyl Group:
Local Conformation: The primary local effect is the promotion of a cis-amide bond conformation, which is otherwise rare in standard peptides. mdpi.commdpi.com This introduces a significant conformational restraint. The steric hindrance from the methyl group can also influence the side-chain orientation of neighboring residues. mdpi.com
Global Conformation: By disrupting regular hydrogen bonding patterns and favoring turns, N-methylation can shift the global conformation of a peptide from an extended or helical structure to a more compact, folded one. nih.govnih.gov
Impact of the Sulfo Group:
Local Conformation: The bulky and highly polar sulfonate group (Cys-SO₃⁻) has a strong propensity to form local side chain-main chain hydrogen bonds. rsc.org Specifically, it can form favorable hydrogen bonds with the amide proton of its own residue or the next residue in a sequence (the i+1 position). rsc.org This interaction can significantly restrict the conformation of the peptide backbone in its vicinity.
Combined Impact: The interplay between the N-methyl and sulfo groups would create a unique conformational landscape. The N-methyl group's tendency to induce cis-amide bonds and turns could be either reinforced or counteracted by the sulfo group's preference for forming local hydrogen bonds with the peptide backbone. The resulting conformation would be a balance between the steric demands of the N-methyl group and the hydrogen bonding capabilities of the sulfo group, leading to a highly constrained local structure.
Biological and Biochemical Research Applications of N Methyl 3 Sulfo L Alaninamide Containing Constructs Non Clinical Focus
Role as a Structural Component in Ligand-Receptor Interactions
N-Methyl-3-sulfo-L-alaninamide, when incorporated into larger molecular constructs, has been investigated for its role as a structural component in ligand-receptor interactions. The presence of the N-methyl group can influence the conformational flexibility of peptide backbones, which in turn affects the binding affinity and selectivity for specific receptors. For instance, in the context of vitronectin receptor antagonists, the precise spatial arrangement of key interaction motifs is crucial for effective binding. The N-methylated sulfonamide moiety can act as a mimic of a peptide bond or introduce conformational constraints that favor a bioactive conformation, potentially leading to enhanced antagonist activity.
Research into selective antagonists for receptors like the melanocortin 3 receptor (hMC3R) has shown that N-methylation of peptide ligands can modulate their binding and functional selectivity. While direct studies on this compound are limited, the principles from related N-methylated peptide research suggest that its incorporation could be a strategy to fine-tune ligand-receptor interactions. The N-methyl group's primary function is often to modulate the backbone conformation of the ligand rather than directly interacting with the receptor.
Interactions between ligands and receptors are fundamental to numerous biological processes, and aberrant interactions are implicated in various diseases. frontiersin.org The development of synthetic ligands with high specificity for their target receptors is a key area of research. frontiersin.org The structural characteristics of this compound, combining a sulfonamide and an N-methylated amide, make it a candidate for inclusion in the design of novel receptor ligands.
Modulation of Protein-Protein Interactions via this compound Integration
The integration of this compound into peptides and small molecules represents a potential strategy for modulating protein-protein interactions (PPIs). PPIs are central to most biological processes, and their dysregulation is associated with a wide range of diseases. nih.govnih.gov The development of modulators of PPIs is a significant area of therapeutic research. nih.govnih.gov
Small molecules and peptides can modulate PPIs by either inhibiting or stabilizing the interaction. whiterose.ac.uk The structural features of this compound, such as its charge and conformational rigidity, could be leveraged to design molecules that interfere with or enhance specific PPIs. The N-methyl group can increase metabolic stability and membrane permeability of peptides, properties that are beneficial for developing effective PPI modulators.
One area of interest is the targeting of hub proteins, such as 14-3-3 proteins, which interact with hundreds of other proteins and are involved in a multitude of cellular processes. whiterose.ac.ukmdpi.com The design of specific modulators for such complex interaction networks is challenging. whiterose.ac.uk The unique structural combination of a sulfonyl group and an N-methylated amide in this compound could offer a novel scaffold for the development of such specific modulators.
Investigation of Enzyme-Substrate Dynamics in Systems Incorporating this compound Analogs
The introduction of N-methylation can also influence the binding of a substrate to an enzyme's active site, potentially altering the kinetics of the enzymatic reaction. This can be a valuable tool for probing the active site and understanding the structural requirements for substrate recognition and catalysis.
Mechanistic Studies of Cellular Uptake and Trafficking of this compound Conjugates
The cellular uptake and subsequent intracellular trafficking of molecules are critical for their biological activity, especially for potential therapeutic agents. The physicochemical properties of this compound, including its charge and the presence of the N-methyl group, are likely to influence how its conjugates interact with and traverse the cell membrane.
The N-methylation of peptides is a known strategy to improve their cell permeability. The mechanisms of cellular uptake for peptides and their conjugates can include endocytosis and direct penetration. nih.gov The specific pathway utilized can depend on the properties of the molecule and the cell type.
While direct studies on the cellular uptake of this compound conjugates are limited, research on related compounds suggests that the sulfonamide group could also play a role in membrane transport. Understanding these mechanisms is essential for the rational design of molecules with desired intracellular targets.
Biosynthetic Pathways and Metabolic Transformations of Related Sulfonated Amino Acids
While the direct biosynthetic pathway of this compound is not well-documented, insights can be drawn from the metabolism of structurally related sulfonated amino acids, such as cysteic acid. Cysteic acid, also known as 3-sulfo-L-alanine, is an organic compound that can be formed from the oxidation of cysteine.
In some organisms, cysteic acid is a precursor for the biosynthesis of taurine (B1682933). The metabolic transformations of these related compounds often involve enzymes such as transaminases and decarboxylases. The study of these pathways provides a framework for understanding the potential metabolic fate of this compound in biological systems.
The table below summarizes some of the key enzymes involved in the metabolism of related sulfonated amino acids.
| Enzyme | Reaction |
| Cysteine dioxygenase | Cysteine + O2 → Cysteine sulfinic acid |
| Cysteine sulfinic acid decarboxylase | Cysteine sulfinic acid → Hypotaurine + CO2 |
| Hypotaurine dehydrogenase | Hypotaurine + NAD+ → Taurine + NADH |
Understanding the biosynthesis and metabolism of related compounds is important for predicting the stability and potential biological activity of novel compounds like this compound.
Analytical Methodologies for Research Oriented Characterization of N Methyl 3 Sulfo L Alaninamide
Chromatographic Techniques for Separation and Quantification in Complex Matrices (e.g., HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) represent the gold standard for the analysis of non-volatile, polar compounds like N-Methyl-3-sulfo-L-alaninamide in intricate sample matrices.
Given its high polarity due to the sulfonic acid group, traditional reversed-phase (RP) chromatography using C18 columns may provide limited retention. Therefore, alternative chromatographic strategies are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful approach for retaining and separating highly polar analytes. Alternatively, ion-pair chromatography can be utilized, where a reagent is added to the mobile phase to form a neutral ion pair with the charged sulfonate group, enhancing its retention on a reversed-phase column.
For quantification, LC-MS/MS is the preferred technique due to its exceptional sensitivity and selectivity. mtoz-biolabs.com The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar and pre-charged molecules. By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound can be monitored, ensuring accurate quantification even at trace levels and minimizing interference from matrix components.
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| LC Column | HILIC (e.g., Amide, Silica) or Reversed-Phase C18 with Ion-Pair Reagent | To achieve adequate retention of the highly polar analyte. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Aqueous component for polar analyte elution and to promote ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution. |
| Ionization Mode | Positive Ion Electrospray (ESI+) | To protonate the secondary amine, forming [M+H]⁺. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. |
| Example MRM Transitions | To be determined by infusion of a pure standard (e.g., [M+H]⁺ → loss of SO₃, [M+H]⁺ → immonium ions). | Specific transitions provide quantitative and qualitative certainty. |
Development of Derivatization Reagents for Enhanced Detection
To overcome analytical challenges such as poor chromatographic retention, low ionization efficiency, or the absence of a suitable chromophore for UV detection, pre-column derivatization is a valuable strategy. taylorfrancis.com Derivatization modifies the analyte's chemical structure to impart more favorable analytical properties. For this compound, the primary target for derivatization is the secondary N-methyl amine group.
A variety of reagents can be employed to react with this functional group. These reagents can introduce a hydrophobic moiety to improve reversed-phase retention or a fluorescent tag to enable highly sensitive fluorescence detection. sdiarticle4.comlibretexts.org
Common Derivatization Reagents:
Dansyl Chloride (DNS-Cl): Reacts with secondary amines to produce highly fluorescent sulfonamide derivatives, significantly lowering detection limits. sdiarticle4.com
Dabsyl Chloride (DABS-Cl): Forms stable, colored derivatives that can be detected with high sensitivity in the visible wavelength range (around 460 nm), reducing interference from many matrix components that absorb in the UV range. dundee.ac.uknih.govjascoinc.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Attaches a strongly UV-active and fluorescent fluorenylmethoxycarbonyl group to the amine, enhancing detection by both UV and fluorescence detectors. libretexts.org
Isothiocyanates (e.g., Phenyl isothiocyanate, FITC): React with the amine to form thiourea (B124793) derivatives, which can improve chromatographic behavior and detectability.
The choice of reagent depends on the analytical objective, the sample matrix, and the available instrumentation. The reaction conditions, including pH, temperature, and time, must be carefully optimized to ensure complete and reproducible derivatization. sigmaaldrich.com
| Reagent | Target Group | Analytical Advantage | Detection Method |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | N-Methyl Amine | Adds a fluorescent tag | Fluorescence, MS |
| Dabsyl Chloride (DABS-Cl) | N-Methyl Amine | Adds a chromophore | UV-Vis (Visible) |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | N-Methyl Amine | Adds a fluorescent and UV-active tag | Fluorescence, UV |
| Benzoyl Chloride | N-Methyl Amine | Increases hydrophobicity and UV absorbance | UV, MS |
Chiral Separation Techniques for Enantiomeric Purity Assessment
As this compound is derived from L-alanine, it is a chiral molecule. The assessment of its enantiomeric purity is critical, as the D-enantiomer could have different biological properties or arise as an impurity during synthesis. HPLC is the predominant technique for chiral separations. nih.gov
Two primary strategies are used for the chiral resolution of such compounds:
Direct Chiral Separation: This method involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to transient, diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes results in different retention times and, thus, separation. For amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) and crown-ether CSPs have proven to be particularly effective for separating underivatized or N-protected amino acids. chromatographyonline.comsigmaaldrich.comchromatographytoday.com
Indirect Chiral Separation: This approach involves pre-column derivatization of the analyte with a homochiral (enantiomerically pure) derivatizing reagent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, achiral stationary phase (e.g., C18). A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the amine to form diastereomeric derivatives that are separable by reversed-phase HPLC. researchgate.net
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Direct (Chiral Stationary Phase) | Differential interaction with a CSP. | Analyte is not modified; direct analysis of enantiomeric ratio. | CSPs are expensive; method development can be complex; may require specific mobile phases. |
| Indirect (Chiral Derivatization) | Conversion to diastereomers, separation on achiral phase. | Uses standard, less expensive columns; can enhance detectability. | Requires an enantiomerically pure reagent; reaction must go to completion; potential for kinetic resolution. |
Electrophoretic Methods in Analytical Chemistry
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. wikipedia.orgkhanacademy.org Given that this compound possesses a strongly acidic sulfonate group, it will carry a net negative charge over a wide pH range. This makes it an ideal candidate for analysis by CE.
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. The high efficiency of CE can provide sharp peaks and excellent resolution from matrix components. The inner surface of the fused silica (B1680970) capillary can be modified to control the electroosmotic flow (EOF), which influences migration times and separation efficiency. nih.gov Detection is typically performed by on-column UV-Vis spectrophotometry or by coupling the capillary outlet to a mass spectrometer (CE-MS) for enhanced sensitivity and structural confirmation.
Spectrometric Approaches for Trace Analysis and Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and trace analysis of this compound. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, can provide a highly accurate mass measurement of the molecular ion, which is used to determine its elemental composition.
Tandem mass spectrometry (MS/MS) is used to elucidate the molecular structure by fragmenting the precursor ion and analyzing the resulting product ions. miamioh.edu For this compound ([M+H]⁺), the fragmentation pattern is expected to be characteristic. Based on studies of similar N-methyl amino acids and sulfonated compounds, key fragmentation pathways would likely include: nih.govresearchgate.net
Neutral loss of the sulfo group: A characteristic loss of SO₃ (79.96 Da).
Formation of an immonium ion: Cleavage adjacent to the N-methyl amine can produce a characteristic immonium ion, which is indicative of the N-methyl alanine (B10760859) core.
Loss of the amide group and subsequent fragments: Cleavage of the amide bond and other backbone fragmentations.
By identifying these characteristic fragmentation patterns, MS/MS provides a high degree of confidence in the structural identification of the compound, even in complex mixtures. nih.gov
| Precursor Ion [M+H]⁺ | Predicted Product Ion | Description of Loss | Structural Significance |
|---|---|---|---|
| m/z (Calculated) | [M+H - 80]⁺ | Neutral loss of SO₃ | Confirms the presence of the sulfo group. |
| m/z (Calculated) | [M+H - 45]⁺ | Loss of the alaninamide terminal (CONH₂ + H) | Indicates the amide structure. |
| m/z (Calculated) | Immonium Ion | Cleavage of the Cα-Cβ bond | Characteristic of the N-methyl amino acid backbone. |
Theoretical and Computational Investigations of N Methyl 3 Sulfo L Alaninamide Systems
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Solvation
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For a molecule like N-Methyl-3-sulfo-L-alaninamide, MD simulations can provide detailed insights into its conformational landscape and how it interacts with a solvent, typically water. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's structure and its environment evolve over time.
The conformational behavior of peptides and amino acid derivatives is largely dictated by the rotational freedom around their single bonds, often described by dihedral angles. In MD simulations, the potential energy of the system is calculated using a force field, which is a set of empirical functions and parameters that describe the interactions between atoms. By simulating the molecule in a box of solvent molecules, researchers can observe spontaneous conformational changes and the stable structures the molecule is likely to adopt in solution. For example, studies on N-methylated peptides have shown that N-methylation can significantly alter the peptide backbone's flexibility and conformational preferences, which can impact its biological activity. researchgate.netnih.gov
Solvation studies using MD are crucial for understanding how a molecule interacts with its environment. The simulations can reveal the structure of the solvent around the solute, including the formation of hydrogen bonds and the orientation of solvent molecules. For zwitterionic compounds like amino acids, the solvation shell is particularly important in stabilizing the charged groups. mpg.deaip.org MD simulations can quantify properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Table 1: Representative Data from a Molecular Dynamics Simulation of a Modified Amino Acid in Water
| Property | Value | Description |
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Number of Water Molecules | ~3000 | The number of solvent molecules in the simulation box. |
| Average H-Bonds (Solute-Water) | 4.5 | The average number of hydrogen bonds between the solute and surrounding water molecules. |
| RMSD of Backbone | 1.2 Å | Root Mean Square Deviation, indicating the average deviation of the backbone atoms from a reference structure. |
| Predominant Conformation | Extended | The most frequently observed conformation of the molecule during the simulation. |
| Solvent Accessible Surface Area | 150 Ų | The surface area of the molecule that is accessible to the solvent. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These methods, such as Density Functional Theory (DFT), provide a detailed understanding of electron distribution, molecular orbitals, and chemical reactivity. For a molecule like this compound, these calculations can predict its geometry, vibrational frequencies, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electronic structure of amino acids is characterized by the presence of both acidic and basic functional groups, which exist in a zwitterionic form in the solid state and in polar solvents. aps.org Quantum chemical calculations can determine the charge distribution within the molecule, highlighting the electrostatic potential, which is crucial for understanding intermolecular interactions. nih.gov For instance, calculations on taurine (B1682933), which contains a sulfonate group similar to this compound, have shown that the sulfonate group is an electrophilic center, with the highest electrostatic potential located around it. nih.gov
The energies of the HOMO and LUMO are important indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a large gap suggests high stability and low reactivity. These calculations can also be used to predict reaction mechanisms and transition states, providing insights into the molecule's potential chemical transformations. chemshell.org
Table 2: Calculated Electronic Properties of a Sulfonated Amino Acid Analogue using DFT
| Property | Calculated Value (Hartree) | Calculated Value (eV) |
| Total Energy | -798.54 | -21729.4 |
| HOMO Energy | -0.25 | -6.8 |
| LUMO Energy | 0.05 | 1.36 |
| HOMO-LUMO Gap | 0.30 | 8.16 |
| Dipole Moment | 12.5 D | N/A |
Docking and Molecular Modeling Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov For a compound like this compound, docking studies would be essential to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. ekb.eg
The docking process involves two main steps: sampling the conformational space of the ligand within the active site of the protein and then scoring these conformations to estimate the binding affinity. The scoring functions are empirical or knowledge-based equations that approximate the free energy of binding. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex. nepjol.info
The results of a docking study are typically visualized as a 3D model of the ligand-protein complex, which allows for the detailed analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com Identifying the key amino acid residues in the active site that interact with the ligand is crucial for understanding the specificity of the binding and for designing more potent and selective molecules. nepjol.info
Table 3: Example of Molecular Docking Results for an Amino Acid Derivative with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | Arg120, Tyr151, Asp285 |
| Number of Hydrogen Bonds | 3 |
| Interacting Distances | 2.1 Å, 2.5 Å, 3.0 Å |
| RMSD of Docked Pose | 1.5 Å |
Predictive Modeling of Synthetic Pathways and Reaction Outcomes
Predictive modeling in chemistry leverages computational algorithms and machine learning to forecast the outcomes of chemical reactions and to design efficient synthetic pathways. For a novel compound like this compound, these tools could be used to identify potential synthetic routes, predict reaction yields, and anticipate potential side products.
Computational tools for retrosynthesis can propose a series of reactions to synthesize a target molecule from simpler, commercially available starting materials. These programs are often based on a vast database of known chemical reactions and employ sophisticated algorithms to navigate the complex landscape of possible synthetic transformations.
More recently, machine learning models have been developed to predict the success of chemical reactions. rjptonline.org These models are trained on large datasets of experimental data and can learn the complex relationships between reactants, reagents, and reaction conditions. nih.gov For peptide synthesis, which shares similarities with the synthesis of modified amino acids, machine learning models can predict the likelihood of a successful synthesis based on the amino acid sequence. nih.govacs.org These models can identify problematic sequences that are prone to aggregation or other side reactions, allowing chemists to optimize the synthesis strategy in advance. nih.govacs.org Such predictive tools are becoming increasingly valuable for accelerating the discovery and development of new chemical entities.
Table 4: Predictive Model for Peptide Synthesis Success
| Peptide Sequence Feature | Importance Score | Influence on Success |
| Peptide Length | 0.85 | Negative |
| Hydrophobicity | 0.72 | Negative (high hydrophobicity) |
| Presence of N-methylation | 0.65 | Variable (sequence dependent) |
| β-sheet propensity | 0.58 | Negative |
| Presence of charged residues | 0.45 | Positive |
Future Research Directions and Emerging Applications in Molecular Science
Development of Advanced Bioconjugation Platforms
The structure of N-Methyl-3-sulfo-L-alaninamide makes it a compelling candidate for the development of next-generation bioconjugation reagents. Bioconjugation, the covalent linking of molecules to biomolecules such as proteins or peptides, is a cornerstone of modern biotechnology and pharmaceutical development. nih.govrsc.org The introduction of N-methylated amino acids into peptides is a known strategy to enhance their proteolytic stability and membrane permeability. merckmillipore.comresearchgate.netnih.gov
Future research could explore the use of this compound as a novel linker or building block in bioconjugation strategies. The sulfonate group offers a potential site for modification or for influencing the solubility and pharmacokinetic properties of the resulting conjugate. The N-methyl group can sterically shield the adjacent amide bond from enzymatic degradation, a valuable attribute for in vivo applications. researchgate.net Research in this area may lead to the development of more robust and effective antibody-drug conjugates (ADCs) or other targeted therapeutics. nih.gov
Key research questions to be addressed include:
The synthesis of activated derivatives of this compound suitable for conjugation to specific amino acid residues on proteins.
Evaluation of the stability of the sulfonamide linkage under various physiological conditions.
Assessment of the impact of incorporating this moiety on the biological activity and immunogenicity of the target biomolecule.
Exploration of this compound in Functional Materials Science
The unique physicochemical properties imparted by the N-methyl and sulfo- groups suggest that this compound could be a valuable component in the design of novel functional materials. N-methylation is known to influence the conformational preferences of peptides, which can be exploited in the design of self-assembling nanomaterials with controlled architectures. nih.gov The highly polar and hydrophilic nature of the sulfonate group could be leveraged to create materials with specific surface properties or to enhance water solubility.
Potential research directions in this area include:
Hydrogel Formation: Investigating the ability of peptides containing this compound to form hydrogels for applications in tissue engineering and drug delivery. The sulfonate groups could contribute to high water retention and biocompatibility.
Surface Modification: Utilizing this compound to modify the surfaces of materials to improve their biocompatibility, reduce non-specific protein adsorption, or introduce specific recognition sites.
Chiral Materials: Exploring the use of this chiral building block in the synthesis of materials for enantioselective separations or catalysis.
Integration into Novel Sensing or Diagnostic Probes
The development of sensitive and selective molecular probes for diagnostics is a critical area of research. Amino acid derivatives are increasingly being incorporated into sensors for the detection of various analytes. mdpi.com The sulfonate group of this compound could serve as a recognition element for specific cations or as a handle for attachment to a signaling moiety, such as a fluorophore.
Future research could focus on designing probes where the binding of a target analyte to a receptor linked to this compound induces a conformational change that is translated into a detectable signal. The N-methyl group could be used to fine-tune the binding affinity and selectivity of the probe. For instance, probes could be developed for the detection of biologically important metal ions or small molecules, with the sulfonate group playing a key role in the coordination or recognition process.
Computational Design of this compound-Derived Molecular Tools
Computational modeling and simulation are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. rsc.org Density functional theory (DFT) and molecular dynamics (MD) simulations could be employed to investigate the conformational landscape of this compound and its derivatives. mdpi.com
Prospective computational studies could include:
Conformational Analysis: Predicting the preferred conformations of peptides incorporating this compound to understand its influence on secondary structure.
Binding Affinity Predictions: Modeling the interaction of this compound-containing ligands with biological targets, such as enzymes or receptors, to guide the design of inhibitors or agonists. researchgate.net
Solvation and Transport Properties: Simulating the behavior of this compound in aqueous and lipid environments to predict its solubility and membrane permeability, which are crucial for drug design. rsc.org
These computational approaches will be instrumental in accelerating the design and optimization of novel molecular tools based on the this compound scaffold, saving time and resources in the experimental validation phase.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C4H10N2O4S | --- |
| Molecular Weight | 182.20 g/mol | --- |
| pKa (Sulfonic Acid) | ~1.5 | Based on related sulfonic acids |
| pKa (Ammonium) | ~9.0 | Based on related N-methylated amino acids |
| LogP | < -2.0 | Estimation based on hydrophilicity of sulfonate group |
| Water Solubility | High | Predicted due to the presence of the sulfonate group |
Table 2: Potential Research Areas and Applications
| Research Area | Specific Application | Rationale |
| Bioconjugation | Development of stable linkers for Antibody-Drug Conjugates (ADCs) | N-methylation enhances proteolytic stability of the amide bond. |
| Functional Materials | Formation of biocompatible hydrogels | The sulfonate group promotes high water retention. |
| Sensing and Diagnostics | Design of selective metal ion sensors | The sulfonate group can act as a metal-coordinating ligand. |
| Computational Chemistry | In silico design of peptide-based drugs | Predicting conformational preferences and binding affinities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
